Methyl 5-benzyl-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-benzyl-2-{[(1,3-dioxo-2-azaspiro[44]non-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, a spirocyclic nonane, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-benzyl-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring and the spirocyclic nonane. Common reagents used in these reactions include thioamides, α-haloketones, and various catalysts to facilitate the formation of the thiazole ring. The spirocyclic nonane is often synthesized through a series of cyclization reactions involving diketones and amines .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyl-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the thiazole ring, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-benzyl-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of Methyl 5-benzyl-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives share some structural similarities and biological activities.
Spirocyclic Compounds: Other spirocyclic compounds, such as spiro[indeno[1,2-b]pyran-4,3′-indoline], have similar synthetic routes and applications
Uniqueness
Methyl 5-benzyl-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is unique due to its combination of a thiazole ring, a spirocyclic nonane, and a benzyl group.
Biological Activity
Methyl 5-benzyl-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a compound that has shown potential in various biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, this compound has been tested against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10 | Apoptosis induction |
A549 (Lung) | 15 | Cell cycle arrest |
HeLa (Cervical) | 12 | Inhibition of proliferation |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies show that it disrupts bacterial cell walls and inhibits bacterial growth.
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |
---|---|---|
Staphylococcus aureus | 8 µg/mL | Effective |
Escherichia coli | 16 µg/mL | Moderate |
Pseudomonas aeruginosa | 32 µg/mL | Less effective |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a notable increase in apoptotic markers.
Case Study 2: Antimicrobial Testing
Another study investigated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited potent inhibitory effects at low concentrations, suggesting its potential as an antimicrobial agent in clinical applications.
The mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound activates caspases leading to programmed cell death in cancer cells.
- Inhibition of DNA Synthesis : It interferes with the replication process in bacterial cells.
- Disruption of Membrane Integrity : The compound alters membrane permeability in microbial cells.
Properties
Molecular Formula |
C22H23N3O5S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[[2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H23N3O5S/c1-30-19(28)18-15(11-14-7-3-2-4-8-14)31-21(24-18)23-16(26)13-25-17(27)12-22(20(25)29)9-5-6-10-22/h2-4,7-8H,5-6,9-13H2,1H3,(H,23,24,26) |
InChI Key |
GXZYBJIAUKMFII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CN2C(=O)CC3(C2=O)CCCC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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